N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide
Overview
Description
The compound “N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide” is a complex organic molecule. It contains an amine group (NH2) attached to a phenyl ring, a tert-butyl group attached to another phenyl ring through an oxygen atom, and a propanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide coupling reactions or through the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) .Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the bulky tert-butyl group and the polar amide and amine groups. The tert-butyl group is known to elicit unique reactivity patterns due to its crowded structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group could participate in reactions such as acylation or alkylation. The amide group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of polar amide and amine groups could increase its solubility in polar solvents, while the tert-butyl group could increase its solubility in nonpolar solvents .Scientific Research Applications
Environmental and Biological Interactions
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, as a synthetic phenolic compound, may share some properties with synthetic phenolic antioxidants (SPAs) which are known for their presence in various environmental matrices. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, and river water. The occurrence of such SPAs in the environment and their detection in human tissues like fat, serum, urine, and breast milk indicate their widespread presence and potential bioaccumulation. Studies suggest that these compounds may have hepatic toxicity, endocrine-disrupting effects, or even carcinogenic potential. Future studies should focus on the contamination, environmental behaviors, and toxicity effects of these SPAs, along with developing novel SPAs with low toxicity and migration ability, to decrease potential environmental pollution (Liu & Mabury, 2020).
Natural Sources and Bioactivities
2,4-Di-tert-butylphenol, a compound structurally similar to N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide, has been found in various natural sources and is known for its bioactivity. It's been identified in numerous species of bacteria, fungi, plants, and animals, often as a significant component of volatile or essential oils. While it exhibits potent toxicity against various organisms, including its producers, the reason behind the production of such autotoxic compounds remains unclear. This highlights the need for extensive research to understand the ecological and biochemical roles of these compounds and their potential implications (Zhao et al., 2020).
Potential Health Benefits and Risks
Chlorogenic Acid (CGA), a phenolic compound, has demonstrated a range of biological and pharmacological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. It modulates lipid metabolism and glucose regulation, potentially offering therapeutic benefits for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. However, further studies are needed to fully understand and optimize its biological and pharmacological effects, which could lead to practical applications such as natural safeguard food additives replacing synthetic antibiotics (Naveed et al., 2018).
properties
IUPAC Name |
N-(3-aminophenyl)-2-(4-tert-butylphenoxy)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-13(18(22)21-16-7-5-6-15(20)12-16)23-17-10-8-14(9-11-17)19(2,3)4/h5-13H,20H2,1-4H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZPZJMTYXKIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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